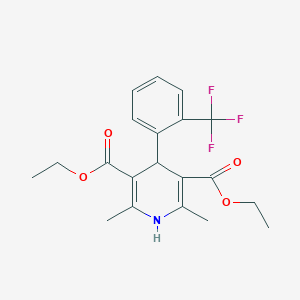
4-(2-Trifluoromethylphenyl)-3,5-dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SKF 24260 involves the reaction of 2,6-dimethyl-3,5-dicarbomethoxy-1,4-dihydropyridine with o-difluoromethylthiophenyl. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production of SKF 24260 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
SKF 24260 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridine form.
Substitution: SKF 24260 can undergo substitution reactions where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
SKF 24260 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of 1,4-dihydropyridines.
Biology: Investigated for its effects on cellular processes, particularly in relation to calcium ion channels.
Medicine: Studied for its potential use in treating cardiovascular diseases due to its hypotensive and vasodilatory effects.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
SKF 24260 exerts its effects primarily by acting as a calcium ion antagonist. It inhibits the influx of calcium ions into cells, which leads to relaxation of smooth muscle in blood vessels and a subsequent reduction in blood pressure. The compound targets calcium channels in the cardiovascular system, leading to vasodilation and improved blood flow .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine derivative with similar vasodilatory effects.
Amlodipine: Known for its long-lasting hypotensive activity.
Felodipine: Used in the treatment of hypertension and angina.
Uniqueness of SKF 24260
SKF 24260 is unique due to its specific chemical structure, which includes the o-difluoromethylthiophenyl group. This structural feature contributes to its prolonged hypotensive activity and its ability to specifically target coronary vessels. Additionally, SKF 24260 has been shown to have a distinct mechanism of action compared to other calcium antagonists, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
23191-75-5 |
|---|---|
Molekularformel |
C20H22F3NO4 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F3NO4/c1-5-27-18(25)15-11(3)24-12(4)16(19(26)28-6-2)17(15)13-9-7-8-10-14(13)20(21,22)23/h7-10,17,24H,5-6H2,1-4H3 |
InChI-Schlüssel |
ACZJZGLXRPZSLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
Andere CAS-Nummern |
23191-75-5 |
Synonyme |
1,4-dihydro- 2,6-dimethyl-4-(2-(trifluoromethyl)phenyl)-3,5- pyridinedicarboxylic acid diethyl ester 2,6-dimethyl-3,5-dicarbethoxy-4-(trifluoromethylphenyl)-1,4-dihydropyridine SK and F 24260 SK and F 24260, 14C-labeled SK and F-24260 SKF 24260 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




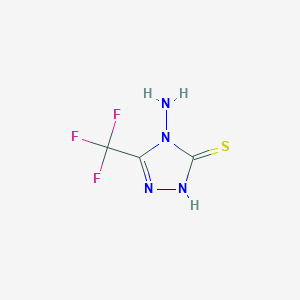
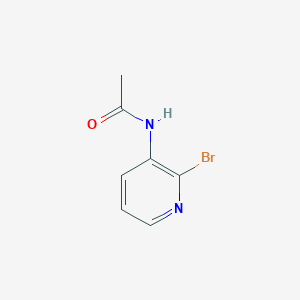






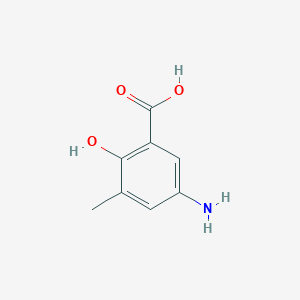
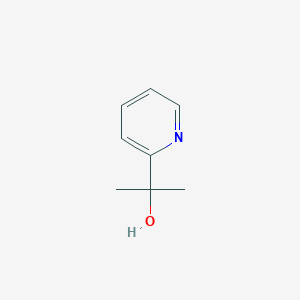
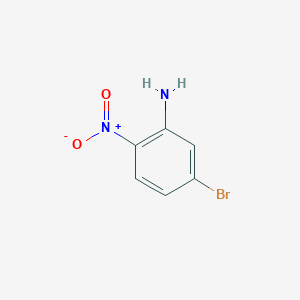

![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)